molecular formula C23H24N2O6S B394842 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B394842
M. Wt: 456.5g/mol
InChI Key: AAYODNHPAGNTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes multiple methoxy groups and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxyaniline with phenylsulfonyl chloride to form 2,5-dimethoxy(phenylsulfonyl)aniline. This intermediate is then reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylsulfonyl group can be reduced to a thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the phenylsulfonyl group can produce thiols.

Scientific Research Applications

2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide
  • 2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]-N-(3-METHOXYPHENYL)ACETAMIDE has unique structural features that may contribute to its distinct biological and chemical properties. The presence of multiple methoxy groups and the specific arrangement of functional groups can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H24N2O6S/c1-29-18-9-7-8-17(14-18)24-23(26)16-25(32(27,28)20-10-5-4-6-11-20)21-15-19(30-2)12-13-22(21)31-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

AAYODNHPAGNTKH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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